![molecular formula C14H9ClF2O2 B2552110 (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone CAS No. 1712958-76-3](/img/structure/B2552110.png)
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, also known as DFM, is a chemical compound that has been extensively studied for its potential use in scientific research. DFM is a ketone that belongs to the class of compounds known as aryl ketones, which are widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Pathways
Research on chlorophenyl compounds, closely related to (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, emphasizes their environmental presence, primarily due to industrial activities, and their degradation pathways. Chlorophenols (CPs), a group of chemicals that includes chlorophenyl derivatives, have been identified as significant precursors of dioxins in processes like Municipal Solid Waste Incineration (MSWI). These compounds, arising from incomplete combustion and other pathways, can transform into more toxic compounds, necessitating studies on their degradation and impact on the environment. This understanding is crucial for developing strategies to mitigate their adverse effects and for the design of greener chemical processes (Peng et al., 2016).
Analytical and Environmental Chemistry Applications
The degradation of chlorinated phenols, including compounds structurally similar to this compound, has been extensively studied, showcasing the potential of Zero Valent Iron (ZVI) and bimetallic systems for efficient dechlorination. These studies contribute significantly to our understanding of remediation technologies for detoxifying chlorophenol-contaminated waters and soils, demonstrating the critical role of advanced materials in environmental chemistry (Gunawardana, Singhal, & Swedlund, 2011).
Role in Microbial Methanogenesis
The exploration of microbial methanogenesis in anoxic environments reveals the importance of compounds like this compound in understanding greenhouse gas emissions. Methanogenesis, the biological production of methane, involves pathways that could be influenced by the presence of chlorophenyl derivatives, providing insights into the microbial degradation of pollutants and the natural carbon cycle. This knowledge is pivotal for environmental biotechnology applications, aiming to reduce methane emissions from wetlands, rice paddies, and other anaerobic ecosystems (Conrad, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINXGHOAFQILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
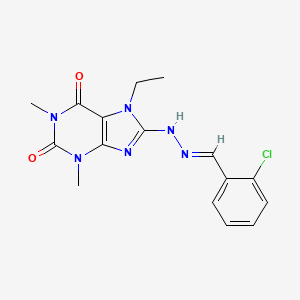
![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)
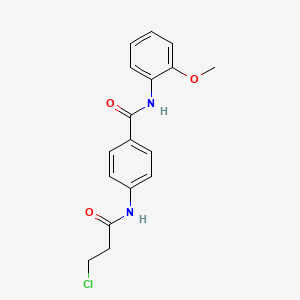
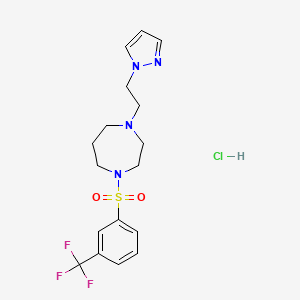
![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)
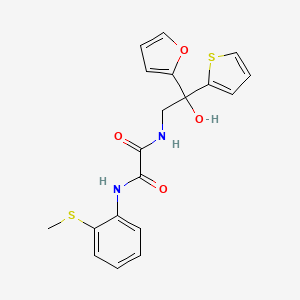
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)
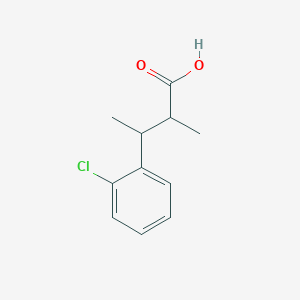
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)
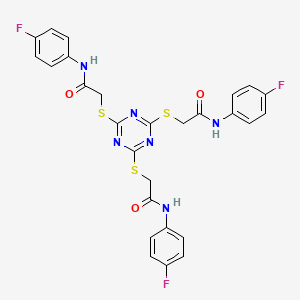
![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)
![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)
